molecular formula C18H19N3O5 B124056 1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione CAS No. 89991-52-6

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione

Cat. No. B124056
CAS RN: 89991-52-6
M. Wt: 357.4 g/mol
InChI Key: NBSLQRRHRCDIHJ-UHFFFAOYSA-N
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Description

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione is a compound related to anthracenediones, a class of compounds that have been extensively studied for their antitumor properties. These compounds are structurally similar to anthracyclines, which are well-known chemotherapeutic agents. The compound is a derivative of anthracene-9,10-dione, which has been modified to include amino and hydroxyethylamino groups that could potentially enhance its interaction with biological targets such as DNA .

Synthesis Analysis

The synthesis of related anthracene-9,10-dione derivatives typically involves the ipso substitution of fluorides from difluoroanthracene diones by diamines or monoamines. This method can yield both symmetrically and unsymmetrically substituted derivatives . For instance, the ipso bis displacement of fluoride from 1,4-difluoroanthracene-9,10-dione by excess of a diamine in pyridine at room temperature leads to symmetrically substituted analogues, while treatment with less than 1 molar equivalent of a diamine yields monosubstituted products . These synthetic pathways are crucial for creating a variety of derivatives with potential antitumor activities.

Molecular Structure Analysis

The molecular structure of anthracene-9,10-dione derivatives is characterized by the presence of aminoalkylamino groups attached to the anthracene ring. These modifications are believed to influence the electronic properties of the molecules, such as lowering the LUMO energies, which could be associated with reduced cardiotoxicity compared to other anthracenediones like Mitoxantrone . Theoretical calculations, such as those at the RHF 6-31G** level, support these structural analyses .

Chemical Reactions Analysis

Anthracene-9,10-dione derivatives undergo various chemical reactions, including interactions with DNA. The substituted aminoalkylamino groups play a significant role in these interactions. For example, the ability of these compounds to bind to calf thymus DNA correlates with their antitumor activities . Moreover, the introduction of heteroatoms into the anthracene-9,10-dione chromophore has been explored to understand the effects on DNA binding and cytotoxic activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of anthracene-9,10-dione derivatives, such as solubility, stability, and reactivity, are influenced by the substituents on the anthracene ring. These properties are critical for the compound's biological activity and its potential use as a chemotherapeutic agent. For instance, the introduction of hydroxyethylamino groups could affect the water solubility and hence the bioavailability of the compound . Additionally, the compound's interaction with light, given its chromophoric nature, could be relevant for its mechanism of action or side effects .

Relevant Case Studies

Several case studies have been conducted to evaluate the antitumor activities of anthracene-9,10-dione derivatives. In vitro and in vivo studies against L1210 leukemia have shown that some unsymmetrically substituted derivatives exhibit significant antitumor activity . Furthermore, a Phase I clinical trial of a related compound demonstrated its potential, with one patient experiencing a partial response to the treatment . These studies highlight the importance of structural modifications in enhancing the antitumor efficacy and reducing side effects of anthracene-9,10-dione derivatives.

Scientific Research Applications

Clinical Investigation

1,4-Dihydroxy-5,8-bis(( (2-[(2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride, a derivative of the compound , was evaluated in a Phase I clinical trial. It showed potential in treating lung adenocarcinoma, indicating its role in cancer therapy (Von Hoff et al., 1980).

Clastogenic Activity

This compound's clastogenic activity, causing chromosomal damage, was studied in Chinese hamster ovary cells. It revealed both direct and indirect mechanisms of inducing chromosome damage, underscoring its significance in genetic and cellular research (Rosenberg & Hittelman, 1983).

Chemical Synthesis

The synthesis of 5,8-Bis-{[1-13C]-{[2-[(2-hydroxyethyl)amino]ethyl]amino}}-1,4-dihydroxy-9,10-anthracenedione dihydrochloride was achieved from [13C]-sodium cyanide, demonstrating its utility in labeled compound studies, particularly in medical and chemical research (Blanz & Zeller, 1989).

Synthesis and Properties

Studies on the synthesis of related compounds have provided insights into their potential lower cardiotoxicities compared to existing drugs, highlighting its relevance in developing safer cancer treatments (Morley & Furlong, 2006).

Quantitative Determination

An HPLC method was developed for the quantitative determination of this compound in serum and urine, crucial for clinical trials and pharmacokinetic studies (Ostroy & Gams, 1980).

Activation by CYP2S1 and CYP2W1

This compound's activation by cytochrome P450 enzymes, particularly CYP2S1 and CYP2W1, was studied, indicating its potential in targeted cancer therapy and the role of these enzymes in drug metabolism (Nishida, Lee, & de Montellano, 2010).

Cellular Uptake and DNA Synthesis Inhibition

Research on the cellular uptake and inhibition of DNA synthesis by this compound's analogues sheds light on its mechanism of action, particularly in cancer therapy (Nishio & Uyeki, 1983).

Future Directions

Phase II studies of 1,4-dihydroxy-5,8-bis (((2- [ (2-hydroxyethyl)amino]ethyl)amino))-9,10-anthracenedione dihydrochloride are planned at a starting dose of 12 mg/sq m as a single dose repeated at 21- to 28-day intervals .

properties

IUPAC Name

1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26/h1-4,20-24H,5-8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSLQRRHRCDIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00534032
Record name 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione

CAS RN

89991-52-6
Record name 1-Amino-5,8-dihydroxy-4-({2-[(2-hydroxyethyl)amino]ethyl}amino)anthracene-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00534032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
L Haiyan - Die Pharmazie-An International Journal of …, 2009 - ingentaconnect.com
An unknown impurity in mitoxantrone hydrochloride bulk drug was detected by HPLC at levels around 0.5%. This impurity was isolated from a sample of crude mitoxantrone using …
Number of citations: 1 www.ingentaconnect.com
IARC Working Group on the Evaluation of … - Some Antiviral and …, 2000 - ncbi.nlm.nih.gov
DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf US flag An official website of the United States …
Number of citations: 2 www.ncbi.nlm.nih.gov

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